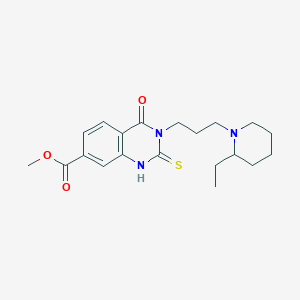
Methyl 3-(3-(2-ethylpiperidin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazoline, a type of organic compound that is a heterocyclic aromatic molecule with a two-ring structure. Quinazolines are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecule contains a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . It also has a piperidine ring, which is a common motif in many pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of functional groups (like the carboxylate group) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Potential as Anti-Cancer Agent
Research by Riadi et al. (2021) on a similar quinazolinone-based derivative demonstrates significant cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Antimicrobial and Anticonvulsant Activities
Desai et al. (2007) synthesized new quinazolines that showed significant antibacterial and antifungal activities against a range of microorganisms, indicating potential applications in treating bacterial and fungal infections (Desai et al., 2007). Additionally, Rajasekaran et al. (2013) explored derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones for their anticonvulsant activities, suggesting potential uses in treating seizure disorders (Rajasekaran et al., 2013).
Breast Cancer Treatment
Gaber et al. (2021) synthesized new 1,2-dihydroquinoline-3-carboxylic acid derivatives and tested their anticancer effects against the MCF-7 breast cancer cell line. Some compounds demonstrated strong anticancer activity, highlighting the potential of these derivatives in breast cancer treatment (Gaber et al., 2021).
Synthesis and Characterization
The synthesis and characterization of related quinazoline derivatives are crucial for understanding their properties and potential applications. For instance, Khaligh (2014) described the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, contributing to the development of novel compounds (Khaligh, 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[3-(2-ethylpiperidin-1-yl)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-15-7-4-5-10-22(15)11-6-12-23-18(24)16-9-8-14(19(25)26-2)13-17(16)21-20(23)27/h8-9,13,15H,3-7,10-12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOJWIWEWIWHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)
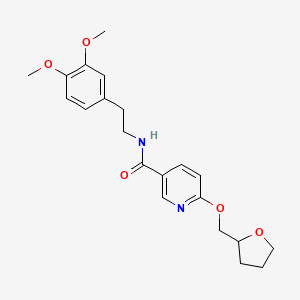

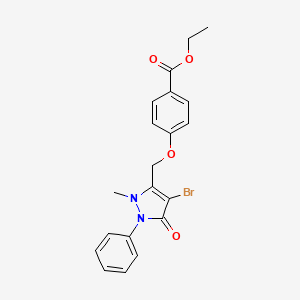
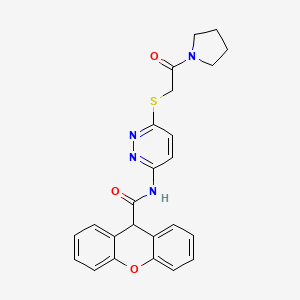
![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)
![N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2750706.png)

![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)
![3-Methoxy-4-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B2750711.png)

![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)
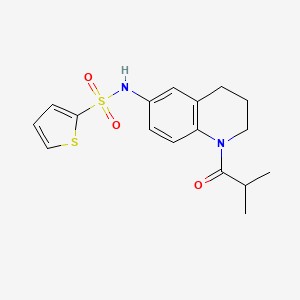
![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2750718.png)